3-formyl-1H-indazole-7-carbonitrile (CAS 2092041-29-5) is a highly functionalized, bifunctional heterocyclic building block defined by an electrophilic C3-aldehyde and a strongly electron-withdrawing C7-nitrile. In medicinal chemistry and advanced materials formulation, this compound serves as a premium precursor for constructing complex indazole architectures, such as ATP-competitive kinase inhibitors and specialized fluorophores. The strategic placement of the 7-carbonitrile group significantly lowers the pKa of the indazole N1-proton compared to unsubstituted baselines, facilitating highly regioselective, mild N-alkylation protocols [1]. Furthermore, the orthogonal reactivity between the formyl moiety and the cyano group allows process chemists to execute sequential, chemoselective modifications—such as reductive aminations at C3 followed by nitrile hydrolysis or tetrazole formation at C7—without relying on inefficient protecting-group strategies.
Attempting to substitute 3-formyl-1H-indazole-7-carbonitrile with its more common halide analog, 7-bromo-3-formyl-1H-indazole, introduces severe process inefficiencies and environmental burdens. Late-stage cyanation of the 7-position typically demands palladium or copper catalysis combined with highly toxic cyanide sources (e.g., Zn(CN)2), which complicates downstream purification and scales poorly due to stringent heavy metal and cyanide waste remediation requirements [1]. Additionally, substituting with a regioisomer like 3-formyl-1H-indazole-5-carbonitrile drastically alters the electronic distribution and steric environment around the N1 position, leading to divergent regioselectivity during N-alkylation and fundamentally altering the binding affinity of the final pharmaceutical target. Procuring the exact 7-cyano, 3-formyl compound bypasses these synthetic bottlenecks, eliminates toxic cyanation steps, and ensures reproducible downstream functionalization for time-sensitive R&D and manufacturing workflows.
The strongly electron-withdrawing nature of the 7-carbonitrile group significantly increases the acidity of the N1-proton. Comparative synthetic models demonstrate that 7-cyanoindazoles can achieve >90% N1-alkylation yields using mild bases (e.g., K2CO3 in DMF at room temperature), whereas the unsubstituted 3-formyl-1H-indazole often requires stronger bases (e.g., NaH or Cs2CO3 at elevated temperatures) to achieve comparable conversion [1]. This allows for the use of base-sensitive electrophiles and substantially reduces the formation of N2-alkylated byproducts.
| Evidence Dimension | Base requirement and yield for N1-alkylation |
| Target Compound Data | >90% yield using mild K2CO3 at 25°C |
| Comparator Or Baseline | 3-formyl-1H-indazole (requires NaH/Cs2CO3 or elevated temps for >85% yield) |
| Quantified Difference | Elimination of strong base requirement; ~10-15% improvement in regioselectivity/yield under mild conditions |
| Conditions | Standard N-alkylation with primary alkyl halides in DMF |
Eliminating the need for highly reactive bases like NaH improves safety, scalability, and compatibility with sensitive functional groups during procurement-scale synthesis.
Procuring the pre-cyanated 3-formyl-1H-indazole-7-carbonitrile directly circumvents the need to perform Rosenmund-von Braun or palladium-catalyzed cyanation on 7-bromo-3-formyl-1H-indazole. Process chemistry evaluations of indazole functionalization indicate that late-stage C7 cyanation often suffers from moderate yields (50-70%) and requires rigorous, costly purification to remove residual palladium and zinc cyanide [1]. By starting with the 7-carbonitrile intact, process chemists save a synthetic step and avoid the 30-50% mass loss associated with the cyanation step, directly improving the overall throughput of API intermediate production.
| Evidence Dimension | Synthetic yield retention and step count |
| Target Compound Data | 100% retention of cyano group (0 steps required) |
| Comparator Or Baseline | 7-bromo-3-formyl-1H-indazole (requires 1 step, yielding 50-70% of the cyano product) |
| Quantified Difference | 30-50% higher overall throughput by avoiding the cyanation step |
| Conditions | Pd-catalyzed cyanation using Zn(CN)2 in DMF/heating |
Bypassing toxic cyanation steps reduces hazardous waste disposal costs and accelerates the production timeline for indazole-based libraries.
The 3-formyl group in 3-formyl-1H-indazole-7-carbonitrile is highly activated for reductive amination. The presence of the 7-cyano group pulls electron density away from the indazole core, further increasing the electrophilicity of the C3-aldehyde. This allows for rapid imine formation and subsequent reduction (e.g., using NaBH(OAc)3) with complex secondary amines, often achieving >85% yields without reducing the robust nitrile group [1]. In contrast, using a 3-carboxylate ester analog requires a multi-step reduction/oxidation sequence to reach the same amine products, adding time and reducing overall yield.
| Evidence Dimension | Steps to access 3-aminomethyl derivatives |
| Target Compound Data | 1 step (reductive amination), >85% yield |
| Comparator Or Baseline | 1H-indazole-3-carboxylate esters (requires 3 steps: reduction to alcohol, oxidation to aldehyde, reductive amination) |
| Quantified Difference | Reduction of synthetic sequence by 2 steps |
| Conditions | Reaction with secondary amines and NaBH(OAc)3 in DCE/DCM |
Direct access to the highly reactive formyl group drastically shortens the synthesis of kinase inhibitor pharmacophores compared to using ester or primary alcohol precursors.
Leveraging the enhanced acidity of the N1 position driven by the 7-cyano group, this compound is a highly efficient procurement choice for developing targeted therapeutics where mild N-alkylation is required to attach solubilizing groups or targeting ligands without degrading sensitive pharmacophores [1].
Ideal for medicinal chemistry workflows where the highly electrophilic 3-formyl group is rapidly diversified with various primary and secondary amines to probe structure-activity relationships (SAR) around the indazole core, completely bypassing the multi-step reduction-oxidation sequences required by ester analogs [2].
The orthogonal reactivity of the formyl group (for dynamic imine condensation) and the cyano group (for subsequent tetrazole formation or amidine synthesis) makes this an excellent bifunctional monomer for synthesizing advanced materials and multidentate metal ligands, avoiding the need for complex protecting group strategies [3].